molecular formula C14H18N2 B15068469 1-Cyclopentyl-3,4-dihydroisoquinolin-7-amine CAS No. 653604-62-7

1-Cyclopentyl-3,4-dihydroisoquinolin-7-amine

Cat. No.: B15068469
CAS No.: 653604-62-7
M. Wt: 214.31 g/mol
InChI Key: YJEUQAWGZJVUQD-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3,4-dihydroisoquinolin-7-amine is a chemical compound that belongs to the class of dihydroisoquinolines. This compound is characterized by the presence of a cyclopentyl group attached to the nitrogen atom of the dihydroisoquinoline ring system. Dihydroisoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-3,4-dihydroisoquinolin-7-amine can be achieved through several synthetic routes. One common method involves the N-alkylation of 3,4-dihydroisoquinoline derivatives. The reaction typically involves the use of cyclopentyl halides as alkylating agents in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale N-alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3,4-dihydroisoquinolin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding isoquinoline derivative.

    Reduction: Reduction of the compound can lead to the formation of tetrahydroisoquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Cyclopentyl-3,4-dihydroisoquinolin-7-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3,4-dihydroisoquinolin-7-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopentyl-1,2,3,4-tetrahydroisoquinolin-7-amine
  • 3,4-Dihydroisoquinolin-1(2H)-one derivatives

Uniqueness

1-Cyclopentyl-3,4-dihydroisoquinolin-7-amine is unique due to the presence of the cyclopentyl group, which imparts specific steric and electronic properties to the molecule. This structural feature can influence the compound’s reactivity and biological activity, making it distinct from other dihydroisoquinoline derivatives .

Properties

CAS No.

653604-62-7

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

1-cyclopentyl-3,4-dihydroisoquinolin-7-amine

InChI

InChI=1S/C14H18N2/c15-12-6-5-10-7-8-16-14(13(10)9-12)11-3-1-2-4-11/h5-6,9,11H,1-4,7-8,15H2

InChI Key

YJEUQAWGZJVUQD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NCCC3=C2C=C(C=C3)N

Origin of Product

United States

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